![molecular formula C12H19N5 B11760941 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features two pyrazole rings, each substituted with different alkyl groups, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions. For example, 1-ethyl-3-methyl-1H-pyrazole can be formed by reacting ethyl acetoacetate with hydrazine hydrate.
Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides. For instance, 1-methyl-1H-pyrazole can be alkylated with methyl iodide to form 1-methyl-1H-pyrazole-3-ylmethyl.
Coupling: The final step involves coupling the two alkylated pyrazole rings using a suitable linker, such as formaldehyde, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the formation of pyrazole rings and employing efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the nitrogen atoms of the pyrazole rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new alkylated or functionalized pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Pyrazole derivatives have shown promise in treating various diseases, including cancer, diabetes, and neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole
- 1-methyl-1H-pyrazole
- 3,5-dimethyl-1H-pyrazole
- 1-phenyl-3-methyl-1H-pyrazole
Uniqueness
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This configuration provides it with unique chemical and biological properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H19N5 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-4-17-9-11(10(2)14-17)7-13-8-12-5-6-16(3)15-12/h5-6,9,13H,4,7-8H2,1-3H3 |
Clave InChI |
SZKUFHATVCOSIC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)CNCC2=NN(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)
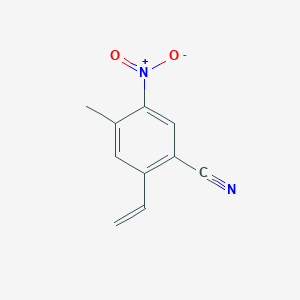
![4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B11760864.png)
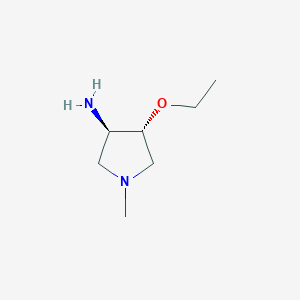
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)

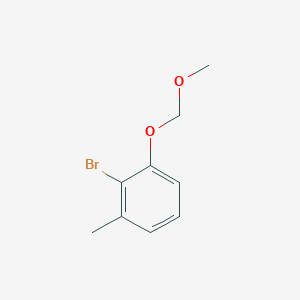
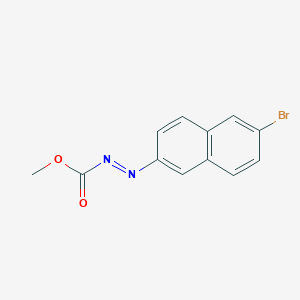
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
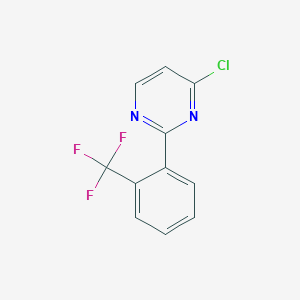
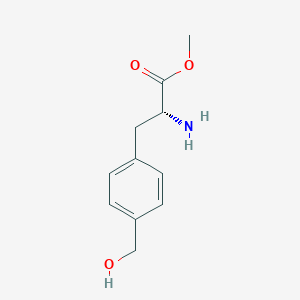
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
